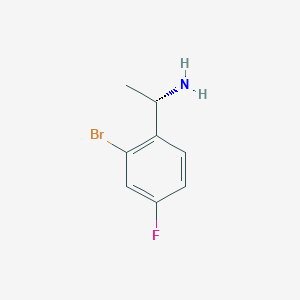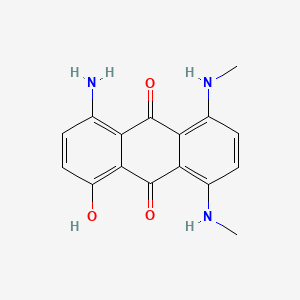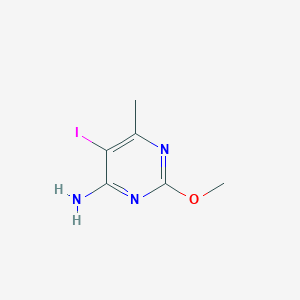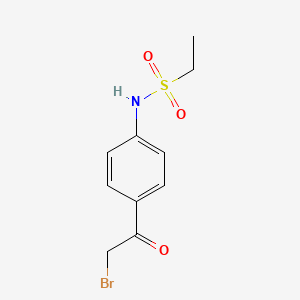
N-(4-(2-bromoacetyl)phenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-bromoacetyl)phenyl)ethanesulfonamide is an organic compound with the molecular formula C10H12BrNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-bromoacetyl)phenyl)ethanesulfonamide typically involves the reaction of 4-aminophenyl ethanesulfonamide with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N-(4-(2-bromoacetyl)phenyl)ethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The ethanesulfonamide moiety can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are typically carried out in aqueous or organic solvents under controlled conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromoacetyl group.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Sulfonic acid derivatives.
科学的研究の応用
N-(4-(2-bromoacetyl)phenyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(4-(2-bromoacetyl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
N-(4-(2-bromoacetyl)phenyl)ethanesulfonamide can be compared with other similar compounds, such as:
N-(4-(2-bromoacetyl)phenyl)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of ethanesulfonamide.
N-(4-(2-chloroacetyl)phenyl)ethanesulfonamide: Similar structure but with a chloroacetyl group instead of bromoacetyl.
N-(4-(2-bromoacetyl)phenyl)propanesulfonamide: Similar structure but with a propanesulfonamide group instead of ethanesulfonamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H12BrNO3S |
|---|---|
分子量 |
306.18 g/mol |
IUPAC名 |
N-[4-(2-bromoacetyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H12BrNO3S/c1-2-16(14,15)12-9-5-3-8(4-6-9)10(13)7-11/h3-6,12H,2,7H2,1H3 |
InChIキー |
JCFGMLRXVCXWAZ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
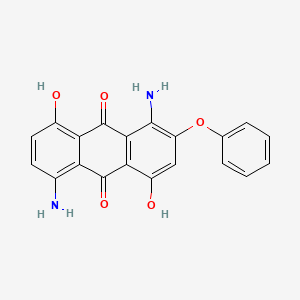
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
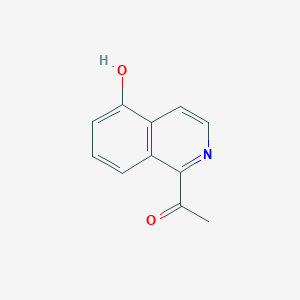
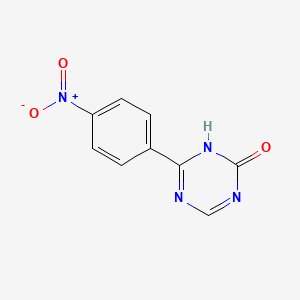
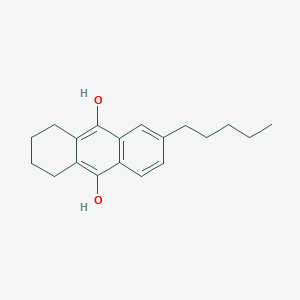
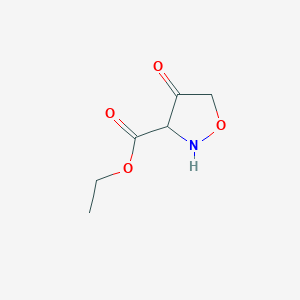
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde](/img/structure/B13131076.png)
![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)

